Lisinopril

Übersicht

Beschreibung

Lisinopril is a medication belonging to the drug class of angiotensin-converting enzyme inhibitors. It is primarily used to treat hypertension (high blood pressure), heart failure, and heart attacks. Additionally, it is used to prevent kidney problems in people with diabetes mellitus . This compound works by inhibiting the renin-angiotensin-aldosterone system, which helps relax blood vessels and reduce blood pressure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

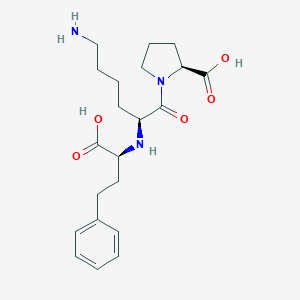

Lisinopril is synthesized through a series of chemical reactions involving the condensation of specific amino acids and other organic compounds. The key steps include:

Condensation Reaction: The synthesis begins with the condensation of L-lysine and L-proline derivatives.

Cyclization: The intermediate product undergoes cyclization to form a pyrrolidine ring.

Hydrolysis: The resulting compound is hydrolyzed to produce this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction steps as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Complex Formation

Lisinopril can form complexes with various metal ions, such as Calcium(II), Magnesium(II), Zinc(II), Iron(III), and Vanadium(II) . These complexes are synthesized by reacting this compound with the respective metal ions, resulting in colored solid complexes. The metal ion typically coordinates with the carboxylate oxygen atom of this compound, acting as a monodentate ligand .

Spectroscopic Properties of this compound Complexes

| Complex | Electronic Spectra (nm) |

|---|---|

| This compound | 225, 270, 320 |

| Iron(III)-Lisinopril complex | 259, 325 (shoulder) |

| Vanadium(II)-Lisinopril complex | 257, 326 (shoulder) |

The electronic spectra of this compound complexes show bathochromic shifts (redshifts) in the absorption bands, indicating metal-to-ligand chelation .

Hydrolysis

Hydrolysis of this compound and its derivatives is a crucial reaction in its synthesis and degradation pathways . For instance, in the synthesis of this compound, the final step often involves the hydrolysis of a protected intermediate to yield the active this compound compound. This is typically achieved using a lysate solution, such as trifluoroacetic acid (TFA) in water .

Reductive Amination

This compound can be synthesized via reductive amination, where H-Lys-Pro-resin reacts with 2-oxo-4-phenylbutyrate in a solvent . Sodium triacetoxyborohydride is used as a reducing agent in this reaction, offering an advantage over other reagents by avoiding the generation of toxic cyanide .

Acid-Base Chemistry

This compound is an ampholyte molecule with two basic and two acidic moieties . The molecule contains two carboxylates, a primary amine, and a secondary amine group, giving it complex acid-base properties. The protonation processes of the two carboxylate groups are overlapping . The log K values of this compound at 25.0 °C and 0.15 M ionic strength have been determined using potentiometry and NMR-pH titration :

- log K1 = 10.75 ± 0.01

- log K2 = 7.13 ± 0.01

- log K3 = 3.13 ± 0.01

- log K4 = 1.63 ± 0.01

Degradation

This compound can undergo degradation under various conditions, affecting its stability and efficacy. Thermal decomposition studies have shown that this compound complexes degrade through multiple steps involving the loss of water molecules and organic moieties .

Thermal Decomposition of this compound Complexes

| Complex | Degradation Steps |

|---|---|

| Magnesium(II)-Lisinopril complex | Loss of water, followed by decomposition of organic moieties (C9H16N2O4) and residual carbon atoms. |

| Zinc(II)-Lisinopril complex | Loss of water molecules, followed by decomposition of organic moieties. |

Reactions with Gold Nanoparticles

This compound can be coated onto gold nanoparticles to create stable targeted contrast agents for cardiovascular diseases . The carboxylate and lysine ε-amine groups of this compound facilitate its interaction with the gold surface .

Wissenschaftliche Forschungsanwendungen

Lisinopril has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies involving angiotensin-converting enzyme inhibitors.

Biology: Research on this compound helps understand its effects on cellular processes and its role in regulating blood pressure.

Medicine: this compound is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems

Wirkmechanismus

Lisinopril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, it reduces aldosterone secretion, which helps lower blood volume and pressure .

Vergleich Mit ähnlichen Verbindungen

Lisinopril is compared with other angiotensin-converting enzyme inhibitors such as enalapril, captopril, and ramipril. While all these compounds share a similar mechanism of action, this compound has unique properties:

Non-Prodrug: Unlike enalapril and ramipril, this compound is not a prodrug and does not require metabolic activation.

Longer Half-Life: This compound has a longer half-life compared to captopril, allowing for once-daily dosing.

Bioavailability: This compound has a relatively lower bioavailability compared to some other inhibitors.

List of Similar Compounds

- Enalapril

- Captopril

- Ramipril

- Benazepril

- Quinapril

This compound’s unique properties make it a valuable medication in the treatment of hypertension and related conditions.

Biologische Aktivität

Lisinopril is a widely used angiotensin-converting enzyme (ACE) inhibitor, primarily prescribed for managing hypertension and heart failure. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article delves into these aspects, supported by data tables and relevant case studies.

This compound functions as a competitive inhibitor of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound leads to:

- Reduced levels of angiotensin II: This results in decreased vasoconstriction and lower blood pressure.

- Suppression of aldosterone secretion: This reduces sodium reabsorption in the kidneys, promoting diuresis and further lowering blood pressure.

- Increased bradykinin levels: This contributes to vasodilation and may enhance the antihypertensive effects while also increasing the risk of side effects like angioedema .

Pharmacokinetics

This compound is characterized by several pharmacokinetic properties:

- Bioavailability: Approximately 25%, with absorption not significantly affected by food.

- Peak Serum Concentration (Cmax): Achieved 6-8 hours post-administration.

- Volume of Distribution: Approximately 124 L.

- Elimination: Excreted unchanged in urine; significant accumulation occurs in patients with renal impairment .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in clinical settings. Below is a summary table of key clinical trials:

Case Studies

- Congestive Heart Failure (CHF): A double-blind study involving patients with CHF showed that those treated with this compound experienced notable improvements in exercise duration and cardiac function compared to placebo . The study indicated that this compound could be safely combined with digoxin and diuretics.

- Hypertension Management: In a meta-analysis involving over 158,000 patients, this compound was found to effectively lower blood pressure and reduce the risk of cardiovascular events compared to control treatments . The long-term benefits included improved survival rates among high-risk populations.

Safety Profile

This compound is generally well-tolerated; however, it can have side effects such as:

- Cough: Due to increased bradykinin levels.

- Angioedema: A rare but serious reaction.

- Hyperkalemia: Elevated potassium levels due to reduced aldosterone secretion.

The incidence of adverse events was reported to be higher in placebo groups compared to those receiving this compound in controlled trials .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83915-83-7 (Parent) | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040537 | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

97 mg/mL | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Lisinopril is an angiotensin converting enzyme inhibitor (ACEI), preventing the conversion of angiotensin I to angiotensin II. This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients. Increased levels of bradykinin also exhibit vasodilating effects for patients taking ACEIs. Lisinopril also inhibits renin's conversion of angiotensin to angiotensin I., Orally active angiotensin-converting enzyme inhibitor., Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium., The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action. | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LISINOPRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

76547-98-3, 77726-95-5, 83915-83-7 | |

| Record name | Lisinopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76547-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077726955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lisinopril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISINOPRIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q3P4BS2FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LISINOPRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of lisinopril?

A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor. It exerts its therapeutic effect by binding to and inhibiting ACE, preventing the conversion of angiotensin I to angiotensin II. [] This inhibition leads to vasodilation, reducing blood pressure. [, ]

Q2: How does this compound impact the renin-angiotensin-aldosterone system (RAAS)?

A2: By inhibiting ACE, this compound disrupts the RAAS. This leads to a decrease in angiotensin II levels, which subsequently reduces aldosterone secretion. [, , ] The combined effect of vasodilation and reduced aldosterone contributes to its antihypertensive action. [, ]

Q3: Does this compound affect bradykinin levels?

A3: Yes, ACE is also involved in the degradation of bradykinin. By inhibiting ACE, this compound indirectly increases bradykinin levels. [, ] Elevated bradykinin may contribute to some of this compound's beneficial effects, but it can also lead to side effects like cough. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H31N3O5 and a molecular weight of 405.5 g/mol.

Q5: Is there any spectroscopic data available for characterizing this compound?

A5: While specific spectroscopic data isn't provided in the research papers, various analytical methods are employed to characterize and quantify this compound. This includes techniques like high-performance liquid chromatography (HPLC). [, , ]

Q6: Are there any formulation strategies to enhance this compound's stability or solubility?

A8: Research explores this compound-loaded nanocapsules as a potential approach to improve its delivery, particularly for pediatric use. [] This suggests ongoing efforts to optimize its formulation for better therapeutic outcomes.

Q7: How is this compound absorbed and distributed in the body?

A9: this compound is orally administered and absorbed through the gastrointestinal tract. [] While its distribution specifics are not detailed in the research, it is known to reach various tissues, including the heart and kidneys. [, ]

Q8: What is the primary route of this compound elimination?

A10: this compound is primarily eliminated unchanged through the kidneys, making dosage adjustments crucial in patients with renal impairment. [, ]

Q9: Does this compound's pharmacokinetic profile change in patients with renal insufficiency?

A11: Yes, this compound's clearance is reduced in patients with chronic renal failure. [] This can lead to drug accumulation, necessitating dose adjustments based on the degree of renal impairment. []

Q10: How long does it take for this compound to reach its peak effect?

A12: this compound typically reaches its peak antihypertensive effect approximately 6 hours after oral administration. [, ]

Q11: What are the key findings from preclinical studies on this compound's efficacy?

A13: Preclinical studies using rat models demonstrate that this compound effectively reduces proteinuria and attenuates glomerular injury in various experimental nephropathies. [, , , , ] These findings highlight its renoprotective effects.

Q12: Has this compound shown efficacy in improving cardiovascular outcomes in clinical trials?

A14: Yes, large-scale clinical trials like GISSI-3 have demonstrated that early administration of this compound in patients with acute myocardial infarction significantly reduces mortality and improves left ventricular function. [, , ]

Q13: What are the common side effects associated with this compound?

A16: The research identifies cough as a common side effect of this compound, potentially due to its effect on bradykinin levels. [, , ] Other reported side effects include dizziness, headache, and, less frequently, angioedema. [, , ]

Q14: Are there alternative medications with similar mechanisms of action to this compound?

A18: Yes, other ACE inhibitors, like enalapril and captopril, share a similar mechanism of action with this compound. [, , ] Additionally, angiotensin II receptor blockers (ARBs), such as losartan and valsartan, target the RAAS through a different mechanism. [, , , ]

Q15: What research tools and resources are commonly used to study this compound?

A15: The research utilizes a range of tools and resources, including:

- Animal models: Various rat models, such as the Dahl salt-sensitive rat and models of induced nephropathy, are employed to investigate this compound's effects. [, , , , ]

- Clinical trials: Large-scale clinical trials, like GISSI-3, have been instrumental in evaluating this compound's efficacy and safety in human subjects. [, , ]

- Analytical techniques: Methods such as HPLC are crucial for quantifying this compound levels in biological samples and assessing its stability. [, , ]

- Molecular modeling: Computational chemistry techniques and molecular dynamics simulations are employed to understand the interaction of this compound with its target, ACE. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.